molecular formula C19H21NO2 B6731531 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B6731531
M. Wt: 295.4 g/mol
InChI Key: XHYOIMAXJBCECE-UHFFFAOYSA-N
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Description

7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of both a naphthalene moiety and a bicyclo[2.2.1]heptane framework contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

7-(2-naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(22)17-12-16-7-8-18(17)20(16)10-9-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,16-18H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOIMAXJBCECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2CCC3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the naphthalene and azabicycloheptane moieties. The reaction conditions often require the use of catalysts, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the naphthalene and azabicycloheptane moieties in 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid makes it unique compared to other similar compounds.

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